![molecular formula C23H16BrN3O3S B13379157 (2-Bromo-6-methoxy-4-{[2-(1-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B13379157.png)
(2-Bromo-6-methoxy-4-{[2-(1-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile
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Overview
Description
(2-Bromo-6-methoxy-4-{[2-(1-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile is a complex organic compound with a unique structure that combines bromine, methoxy, naphthyl, thiazolidinone, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-methoxy-4-{[2-(1-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromo-6-methoxyphenol with 2-(1-naphthyl)thiazolidin-4-one under specific conditions to form the desired product. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-methoxy-4-{[2-(1-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-bromo-6-formylphenoxyacetonitrile, while reduction of the nitrile group can produce 2-bromo-6-methoxyphenoxyacetamide .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (2-Bromo-6-methoxy-4-{[2-(1-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new treatments for diseases such as cancer or inflammatory conditions .
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable for creating materials with specific characteristics .
Mechanism of Action
The mechanism of action of (2-Bromo-6-methoxy-4-{[2-(1-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-methoxyphenol
- 2-(1-Naphthyl)thiazolidin-4-one
- 2-Bromo-6-methoxy-4-{[2-(1-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate
Uniqueness
What sets (2-Bromo-6-methoxy-4-{[2-(1-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile apart from similar compounds is its unique combination of functional groups. This allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets. Its versatility makes it a valuable compound for research and industrial applications .
Biological Activity
The compound (2-Bromo-6-methoxy-4-{[2-(1-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile is a complex organic molecule that incorporates a thiazolidinone moiety, which has been associated with various biological activities. This article delves into its synthesis, biological properties, and potential applications based on the latest research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-bromo-6-methoxyphenol with an appropriate thiazolidinone derivative. The process often includes the formation of imine linkages and subsequent cyclization, leading to the final product. Spectroscopic methods such as NMR and IR are employed to confirm the structure of synthesized compounds .
Antimicrobial Properties
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The results showed varying degrees of inhibition, suggesting potential use as antibacterial agents .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
Compound | E. coli Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) |
---|---|---|
Thiazolidinone Derivative A | 15 | 20 |
Thiazolidinone Derivative B | 10 | 18 |
(2-Bromo-6-methoxy...) | 12 | 16 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases. This is particularly relevant given the increasing incidence of inflammatory disorders globally .
Antifungal Activity
In addition to antibacterial properties, derivatives containing the thiazolidinone structure have shown antifungal activity against pathogens such as Candida albicans and Cryptococcus neoformans . These findings highlight the versatility of thiazolidinones in combating both bacterial and fungal infections .
Case Studies
- Study on Antimicrobial Activity : A study published in 2021 evaluated a series of thiazolidinone derivatives for their antimicrobial efficacy. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, establishing its potential as a lead compound for further development in antimicrobial therapy .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of thiazolidinones found that certain derivatives significantly reduced inflammation markers in vitro, suggesting their potential role in treating chronic inflammatory conditions .
Properties
Molecular Formula |
C23H16BrN3O3S |
---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
2-[2-bromo-6-methoxy-4-[(E)-(2-naphthalen-1-ylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetonitrile |
InChI |
InChI=1S/C23H16BrN3O3S/c1-29-19-12-14(11-17(24)21(19)30-10-9-25)13-20-22(28)27-23(31-20)26-18-8-4-6-15-5-2-3-7-16(15)18/h2-8,11-13H,10H2,1H3,(H,26,27,28)/b20-13+ |
InChI Key |
UMWHDSITOKNIEV-DEDYPNTBSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)Br)OCC#N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)Br)OCC#N |
Origin of Product |
United States |
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